
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C24H23FN2O5S and its molecular weight is 470.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Fluorescent Properties
The compound's structure has been investigated for its potential in forming host-guest complexes and its fluorescent properties. Notably, certain derivatives exhibit enhanced fluorescence when forming complexes with specific guests, offering insights into its application in materials science and sensor technology. The research highlights the structural versatility and potential utility in developing new fluorescent materials (Karmakar, Sarma, & Baruah, 2007).
Anticancer Activity
Derivatives of this compound have shown significant potential in anticancer activity. Specific sulfonamide derivatives have been synthesized and tested for their efficacy against various cancer cell lines, displaying promising results. These findings underscore the potential therapeutic applications of such compounds in oncology (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
HDAC Inhibition and Prostate Cancer
Further research into 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, closely related to the compound , has identified potent histone deacetylase (HDAC) inhibitors. These inhibitors demonstrate cytotoxicity to prostate cancer cells, highlighting a potential pathway for therapeutic development against prostate cancer (Liu et al., 2015).
Synthesis Techniques and Antimicrobial Applications
Novel synthesis techniques have been explored for similar sulfonamide compounds, which have demonstrated antimicrobial activity. These compounds, developed through innovative synthesis methods, show promise in combating microbial resistance, offering a new avenue for antibacterial drug development (Guruswamy & Arul, 2013).
pH-sensitive Fluorescent Sensors
Europium(III) complexes involving similar structural motifs have been developed as pH-sensitive fluorescent sensors. These compounds exhibit high sensitivity and specificity in monitoring pH changes, with applications ranging from environmental monitoring to medical diagnostics (Zhang et al., 2011).
Immunomodulatory Effects
Research on compounds with similar sulfonyl motifs has uncovered their ability to modulate the immune response, particularly in tumor environments. These compounds have shown potential in enhancing the efficacy of immunotherapy and chemotherapy against various cancers, illustrating the broader immunomodulatory applications of such chemicals (Wang et al., 2004).
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-31-20-8-10-21(11-9-20)32-16-24(28)26-19-7-4-17-3-2-14-27(23(17)15-19)33(29,30)22-12-5-18(25)6-13-22/h4-13,15H,2-3,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVJGNWTJQKAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

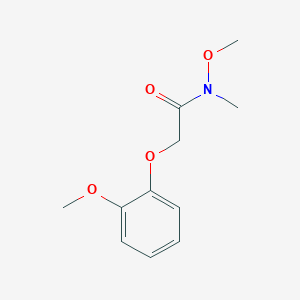
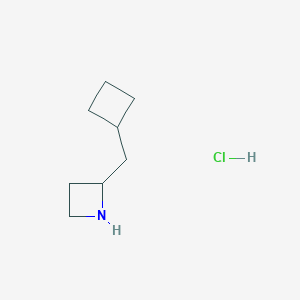
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2552560.png)
![Tert-butyl 3-[but-2-ynoyl(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2552566.png)

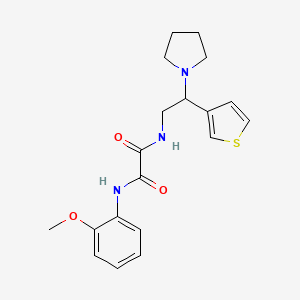
![6-(1,3-Benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2552570.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2552573.png)
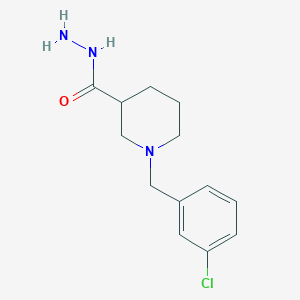
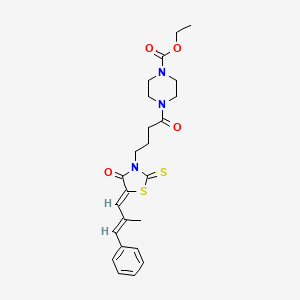
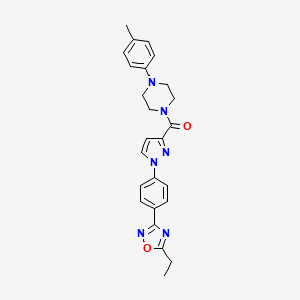

![2-Cyclopropyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2552581.png)